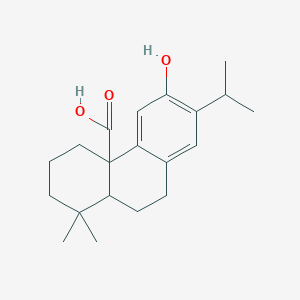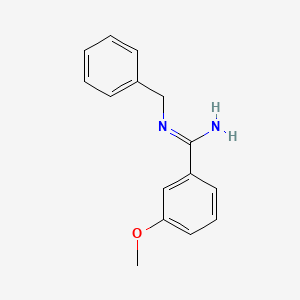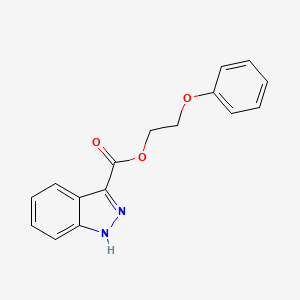![molecular formula C9H12FN3 B12517707 N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine CAS No. 655251-07-3](/img/structure/B12517707.png)
N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-{[3-(Fluoromethyl)phenyl]methyl}guanidine: is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of a fluoromethyl group in its structure imparts distinct characteristics, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-{[3-(Fluoromethyl)phenyl]methyl}guanidine typically involves the reaction of 3-(fluoromethyl)benzylamine with a guanidine derivative. One common method includes the use of N,N’-bis-Boc-guanidine or N,N’-bis-Cbz-guanidine as starting materials, which are then reacted with 3-(fluoromethyl)benzylamine under appropriate conditions to yield the desired product . The reaction conditions often involve the use of triflic anhydride to introduce a trifluoromethanesulfonyl group, followed by deprotection steps to obtain the final compound .
Industrial Production Methods
Industrial production of N’'-{[3-(Fluoromethyl)phenyl]methyl}guanidine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalytic systems, such as scandium (III) triflate or ytterbium triflate, can enhance the efficiency of the guanylation process . Additionally, solvent-free conditions and the use of low-toxicity solvents like water and ethanol are preferred for environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
N’'-{[3-(Fluoromethyl)phenyl]methyl}guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N’'-{[3-(Fluoromethyl)phenyl]methyl}guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and diagnostic probes.
Mechanism of Action
The mechanism of action of N’'-{[3-(Fluoromethyl)phenyl]methyl}guanidine involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(trifluoromethyl)phenyl]guanidine
- N-methyl-3-phenyl-N-{1-[3-(trifluoromethyl)phenyl]-2-propanyl}-2-propyn-1-amine
Uniqueness
N’'-{[3-(Fluoromethyl)phenyl]methyl}guanidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
655251-07-3 |
|---|---|
Molecular Formula |
C9H12FN3 |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-[[3-(fluoromethyl)phenyl]methyl]guanidine |
InChI |
InChI=1S/C9H12FN3/c10-5-7-2-1-3-8(4-7)6-13-9(11)12/h1-4H,5-6H2,(H4,11,12,13) |
InChI Key |
OODGSFPRGXTNLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CF)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)

![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)


![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)





![(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12517706.png)
